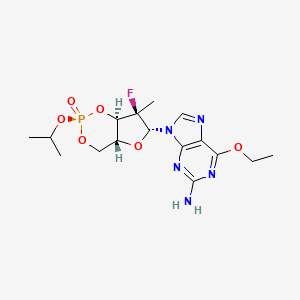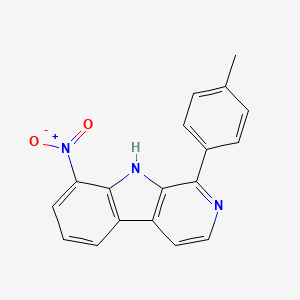
CORYSAMINE CHLORIDE(RG)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corysamine chloride, also known as Corysamine hydrochloride, is a bioactive alkaloid compound with the chemical formula C20H16ClNO4 and a molecular weight of 369.8 g/mol . It appears as a white crystalline solid and is soluble in water, alcohol, and ether . This compound is primarily derived from the rhizomes of Corydalis edulis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Corysamine chloride involves multiple steps. One common method starts with the extraction of Corydalis plant material. The plant extract undergoes solvent extraction and purification to obtain a high-purity extract . This extract is then subjected to crystallization, drying, and further purification to yield Corysamine chloride .
Another synthetic route involves the reaction of 7aH,13H-1,3-Dioxolo[4,5-g][1,3]dioxolo[6’,7’]indeno[2’,1’:2,3]azirino[2,1-a]isoquinoline, 5,6-dihydro-13-methylene- with appropriate reagents under specific conditions . The reaction is typically carried out in ethanol at -20°C for one hour with irradiation .
Industrial Production Methods
Industrial production of Corysamine chloride follows similar extraction and purification processes but on a larger scale. The use of advanced extraction techniques and high-throughput purification methods ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Corysamine chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Corysamine chloride .
Aplicaciones Científicas De Investigación
Corysamine chloride has a wide range of scientific research applications:
Mecanismo De Acción
Corysamine chloride exerts its effects by interacting with specific molecular targets and pathways. It has been identified as an inhibitor of acetylcholinesterase (ACHE), an enzyme involved in the breakdown of acetylcholine . By inhibiting ACHE, Corysamine chloride increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurological research and potential therapeutic applications .
Comparación Con Compuestos Similares
Corysamine chloride is unique among similar compounds due to its specific chemical structure and bioactivity. Similar compounds include:
Berberine chloride: Another alkaloid with similar bioactive properties but different molecular targets.
Palmatine chloride: Shares structural similarities but has distinct pharmacological effects.
Tetrahydropalmatine: A related compound with different therapeutic applications.
Propiedades
Número CAS |
11028-77-6 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
0 |
Sinónimos |
CORYSAMINE CHLORIDE(RG) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




